molecular formula C12H26O4 B179541 Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- CAS No. 25961-89-1

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-

Cat. No. B179541
CAS RN: 25961-89-1
M. Wt: 234.33 g/mol
InChI Key: RGICCULPCWNRAB-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-, also known as Ethyltriethylene glycol, Ethoxytriglycol, Ethyltriglycol, Triethylene glycol monoethyl ether, Triglycol monoethyl ether, and 3,6,9-Trioxaundecan-1-ol , is a chemical compound with the molecular formula C8H18O4 . It has a molecular weight of 178.2261 .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- consists of an ethanol molecule where the hydrogen of the hydroxyl group has been substituted by a 2-[2-(hexyloxy)ethoxy]ethyl group .

Scientific Research Applications

Solvent for Organic Compounds

Triethylene glycol monohexyl ether is known for its excellent solvency properties. It is particularly effective as a solvent for resins, oils, waxes, and dyestuffs due to its chemical stability and compatibility with water and various organic solvents . This makes it valuable in the formulation of inks, coatings, and adhesives where a stable solvent is crucial.

Intermediate in Plasticizer Manufacture

This compound serves as an intermediate in the production of plasticizers . Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, concrete, and clays. They are essential in creating flexible materials for various applications.

Heat Transfer Fluids

Due to its low volatility and higher boiling point, Triethylene glycol monohexyl ether is used in heat transfer fluids . These fluids are employed in systems where heat needs to be transferred from one location to another, such as in solar water heaters or refrigeration systems.

Emulsifiers and Lubricants

The compound’s molecular structure, which includes both ether and alcohol functional groups, allows it to act as an emulsifier, stabilizing mixtures of oil and water . Additionally, it can be used as a lubricant in various industrial processes, providing smooth operation of machinery.

Electrochemical Devices

In the field of electrochemistry, Triethylene glycol monohexyl ether is used in the preparation of polymeric electrolytes for devices such as batteries and capacitors . Its properties help in the formation of stable and efficient electrolytes.

Chromatography and Mass Spectrometry

The compound is utilized in chromatography and mass spectrometry for sample preparation and as a component of the mobile phase . Its consistent quality and solvency properties ensure reliable and reproducible results in analytical techniques.

Safety and Hazards

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- is used as a solvent for coatings and degreasing . It is known that ethers tend to form unstable peroxides when exposed to oxygen . Ethyl, isobutyl, ethyl tert-butyl, and ethyl tert-pentyl ether are particularly hazardous in this respect .

properties

IUPAC Name

2-[2-(2-hexoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGICCULPCWNRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029333
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-

CAS RN

25961-89-1
Record name Triethylene glycol monohexyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25961-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triethylene glycol hexyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(hexyloxy)ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
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Record name TRIETHYLENE GLYCOL HEXYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Triethylene Glycol Monohexyl Ether?

A1: Triethylene Glycol Monohexyl Ether is a nonionic surfactant with the molecular formula C12H26O4 and a molecular weight of 234.34 g/mol. While spectroscopic data is not explicitly provided in the research excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy, corresponding to its ether and alkyl functional groups.

Q2: How does Triethylene Glycol Monohexyl Ether behave in aqueous solutions?

A: Research indicates that Triethylene Glycol Monohexyl Ether forms micelles in water above a certain concentration, known as the critical micelle concentration (CMC) [, ]. The kinetics of this micelle formation and the exchange of monomers between micelles and the surrounding solution have been studied using ultrasonic absorption spectroscopy [, ]. These studies revealed the presence of relaxation processes associated with these dynamic equilibria.

Q3: Does the structure of the surfactant influence its behavior in solution?

A: Yes, the length of both the alkyl chain and the ethylene glycol chain in poly(ethylene glycol) monoalkyl ethers influences their aggregation behavior in water []. Shorter chain surfactants like Triethylene Glycol Monohexyl Ether exhibit more complex ultrasonic absorption spectra compared to longer chain variants, suggesting the presence of multiple simultaneous processes in solution [].

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